2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one
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Overview
Description
2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar aprotic solvents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces oxidized imidazole derivatives .
Scientific Research Applications
2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study the biological activity of imidazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The bromo group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone: This compound has a thiazole ring instead of an imidazole ring and exhibits different reactivity and biological activity.
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: This compound contains a thiophene ring and is used in different synthetic applications.
Uniqueness
2-Bromo-1-(2-(ethyl(methyl)amino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88723-63-1 |
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Molecular Formula |
C8H12BrN3O |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-bromo-1-[2-[ethyl(methyl)amino]-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H12BrN3O/c1-3-12(2)8-10-5-6(11-8)7(13)4-9/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
FIGFBHUKSZTWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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